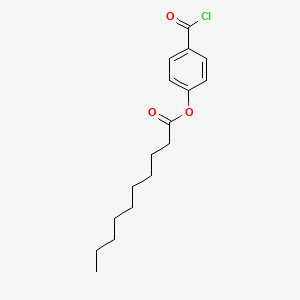

4-(Chlorocarbonyl)phenyl decanoate

Beschreibung

4-(Chlorocarbonyl)phenyl decanoate is an ester compound featuring a phenyl group substituted with a chlorocarbonyl (-COCl) functional group at the para position, esterified with decanoic acid (a 10-carbon fatty acid). Chlorocarbonyl groups are highly reactive, enabling participation in amidation or esterification reactions, while the decanoate ester moiety enhances lipophilicity, a critical feature in prodrug design for sustained drug release .

Eigenschaften

CAS-Nummer |

61097-00-5 |

|---|---|

Molekularformel |

C17H23ClO3 |

Molekulargewicht |

310.8 g/mol |

IUPAC-Name |

(4-carbonochloridoylphenyl) decanoate |

InChI |

InChI=1S/C17H23ClO3/c1-2-3-4-5-6-7-8-9-16(19)21-15-12-10-14(11-13-15)17(18)20/h10-13H,2-9H2,1H3 |

InChI-Schlüssel |

ZRWOHONCJGCUOE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Analysis

The following compounds share structural or functional similarities with 4-(Chlorocarbonyl)phenyl decanoate:

Physicochemical and Pharmacological Properties

- Reactivity: The chlorocarbonyl group in Methyl 4-(chlorocarbonyl)benzoate facilitates nucleophilic substitution, making it useful in polymer and nanocomposite synthesis (e.g., surface modification of nanosilica ). In contrast, Haloperidol Decanoate’s decanoate ester hydrolyzes slowly in vivo, enabling sustained release over weeks .

- Lipophilicity: Decanoate esters (e.g., Haloperidol, Zuclopenthixol) exhibit logP values >5, enhancing depot formation in muscle tissue. Chlorocarbonyl-containing compounds like Methyl 4-(chlorocarbonyl)benzoate are less lipophilic (logP ~2.5) due to their smaller ester groups .

- Stability: Chlorocarbonyl derivatives are moisture-sensitive, requiring anhydrous handling . Pharmaceutical decanoate esters are stabilized by fatty acid chains, resisting rapid enzymatic degradation .

Research Findings and Challenges

- Synthetic Challenges: Decanoate esterification of complex molecules (e.g., Haloperidol) requires precise control to avoid impurities like Haloperidol Decanoate EP Impurity D, a dimeric byproduct .

- Thermal Properties: Chlorocarbonyl-modified nanosilica increases the glass transition temperature (Tg) of bismaleimide composites by 15–20°C, demonstrating enhanced thermal stability .

- Regulatory Considerations: Impurities in decanoate prodrugs must be tightly controlled (<0.1% per ICH guidelines), necessitating advanced analytical methods for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.